molecular formula C16H27N3O3 B2840616 N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2201822-13-9

N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2840616
CAS RN: 2201822-13-9
M. Wt: 309.41
InChI Key: RXODDVWJQYTNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide, also known as N-ethyl-2-(2-oxo-4-(2-oxoethyl)-1-piperazinyl) acetamide (EPA), is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been found to play a crucial role in DNA repair pathways.

Mechanism of Action

EPA works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair pathways. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells with defects in DNA repair pathways, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
EPA has been shown to have a variety of biochemical and physiological effects. In addition to its role as a PARP inhibitor, EPA has been found to modulate the activity of other enzymes and signaling pathways involved in cell growth, survival, and inflammation. EPA has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using EPA in lab experiments include its potency as a PARP inhibitor, its ability to selectively target cancer cells with defects in DNA repair pathways, and its potential use as a therapeutic agent for a variety of diseases. However, there are also limitations to using EPA in lab experiments, such as its complex synthesis process and the need for specialized equipment and expertise.

Future Directions

There are many potential future directions for research on EPA. One area of focus is the development of more potent and selective PARP inhibitors with fewer side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from PARP inhibitor therapy. Additionally, there is ongoing research on the potential use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is interest in exploring the potential use of PARP inhibitors in other diseases beyond cancer, such as neurodegenerative disorders and inflammation.

Synthesis Methods

The synthesis of EPA involves the reaction of N-methylprop-2-enamide with 4-(2-ethylbutanoyl)piperazine-1-carboxylic acid, followed by the addition of acetic anhydride to form the final product. The synthesis of EPA is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

EPA has been extensively studied for its potential use in cancer therapy. PARP inhibitors such as EPA have been found to be effective in treating cancers that have defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers. EPA has also been investigated for its potential use in treating other diseases such as stroke, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-[2-[4-(2-ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c1-5-13(6-2)16(22)19-10-8-18(9-11-19)15(21)12-17(4)14(20)7-3/h7,13H,3,5-6,8-12H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXODDVWJQYTNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.